(2-CHLORO-ETHYL)-METHYL-AMINE chemical properties and reactivity
(2-CHLORO-ETHYL)-METHYL-AMINE chemical properties and reactivity
An In-depth Technical Guide to (2-Chloro-ethyl)-methyl-amine: Chemical Properties, Reactivity, and Applications for the Modern Scientist
Foreword
The chloroethylamine moiety is a cornerstone of reactive chemistry, underpinning the development of a vast array of compounds, from the earliest chemotherapeutics to contemporary materials science. Among these, (2-Chloro-ethyl)-methyl-amine, a monofunctional nitrogen mustard, represents a fundamental building block. Its unique electronic and steric properties drive a powerful and predictable reactivity profile, centered on the formation of a highly strained and reactive aziridinium intermediate. Understanding the principles of this reactivity is not merely an academic exercise; it is essential for any researcher, scientist, or drug development professional seeking to harness its synthetic potential or mitigate its biological activity. This guide moves beyond a simple recitation of facts, offering a causal explanation of the molecule's behavior, grounded in established chemical principles and supported by field-proven methodologies. We will explore its synthesis, its characteristic reactions, the analytical techniques required for its characterization, and the critical safety protocols for its handling, providing a comprehensive resource for its effective and safe utilization in the laboratory and beyond.
Core Chemical and Physical Characteristics
A thorough understanding of a molecule begins with its fundamental properties. These data points are critical for experimental design, from selecting appropriate solvent systems to establishing safe handling and storage conditions.
Systematic Identification
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IUPAC Name: 2-chloro-N-methylethanamine[1]
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Common Synonyms: N-methyl-2-chloroethylamine, (2-Chloroethyl)methylamine, Methylaminoethyl chloride[1][2]
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CAS Number: 32315-92-7 (Free Base)[1]; 55-86-7 (Bifunctional analogue, Mechlorethamine HCl)
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Molecular Formula: C₃H₈ClN (Free Base)[1]; C₃H₉Cl₂N (Hydrochloride Salt)[3]
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InChI Key: YFBQXUGQIFAFMM-UHFFFAOYSA-N (Free Base)[1]
Physicochemical Properties
The properties of (2-Chloro-ethyl)-methyl-amine are most commonly reported for its hydrochloride salt, which is a more stable and easily handled solid compared to the free base.
| Property | Value (for Hydrochloride Salt) | Reference |
| Molecular Weight | 129.99 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | ~175 - 179 °C | |
| Boiling Point | Decomposes before boiling | |
| Solubility | Soluble in water | |
| Aqueous Solution pH | Acidic |
The Heart of Reactivity: The Aziridinium Ion Mechanism
The entire chemical and biological persona of (2-Chloro-ethyl)-methyl-amine is dictated by its ability to form a highly reactive three-membered ring intermediate. This is not a simple substitution reaction but a sophisticated two-step process that dramatically enhances its electrophilicity.
The Intramolecular Cyclization
The process begins with the nitrogen atom's lone pair of electrons acting as an internal nucleophile. It attacks the adjacent carbon atom bearing the chlorine, displacing the chloride ion in an intramolecular SN2 reaction.[4] This cyclization results in the formation of a strained, positively charged N-methylaziridinium ion.[4]
The causality here is key: the proximity of the amine to the alkyl chloride (a classic "neighboring group participation" effect) makes this an exceptionally favorable and rapid intramolecular process compared to any potential intermolecular reactions, especially in dilute solutions.
Alkylation of Nucleophiles
The generated aziridinium ion is a potent electrophile for two reasons: the significant ring strain of the three-membered ring and the positive charge on the nitrogen atom, which polarizes the C-N bonds. This intermediate reacts readily with a wide range of nucleophiles.[4] The subsequent ring-opening reaction, where a nucleophile attacks one of the ring carbons, has characteristics of an SN1-like pathway because the rate-determining step is often the formation of the aziridinium ion itself, which then reacts rapidly.[4]
This powerful alkylating capability is the basis for its utility in synthesis and its biological activity, where nucleophiles on biomolecules (like the N7 of guanine in DNA) are the targets.[4][5]
Caption: The core reaction mechanism of (2-Chloro-ethyl)-methyl-amine.
Synthetic Routes and Experimental Protocols
The synthesis of chloroethylamines generally involves the substitution of a hydroxyl group from a precursor ethanolamine. The choice of chlorinating agent is a critical decision, balancing yield, safety, and environmental impact.
Protocol: Synthesis via Thionyl Chloride
This is a classic and high-yielding method but requires stringent safety precautions due to the use of thionyl chloride and the evolution of HCl and SO₂ gases.[4][6]
Causality: Thionyl chloride reacts with the alcohol to form a chlorosulfite intermediate, which readily decomposes to the alkyl chloride, sulfur dioxide, and hydrogen chloride. The reaction is irreversible as the gaseous byproducts escape, driving the reaction to completion.
Step-by-Step Methodology:
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Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap (e.g., a bubbler connected to a sodium hydroxide solution).
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Reagents: Dissolve N-methylethanolamine in a suitable chlorinated solvent (e.g., 1,2-dichloroethane).[4]
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Reaction: Cool the solution in an ice bath. Slowly add thionyl chloride (SOCl₂) dropwise via an addition funnel. The reaction is exothermic.
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Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for several hours to ensure the reaction goes to completion.[4]
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Workup: Cool the mixture. Quench the reaction by carefully adding an alcohol like methanol.[4]
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Isolation: Remove the solvent under reduced pressure to yield the crude hydrochloride salt, which can then be purified by recrystallization.
Protocol: "Green" Synthesis via Hydrogen Chloride
This method avoids the use of thionyl chloride, reducing the generation of polluting gases.[4][6]
Causality: This is a direct nucleophilic substitution where the protonated hydroxyl group of the ethanolamine becomes a good leaving group (water), which is then displaced by the chloride ion. An acid catalyst can facilitate this process.
Step-by-Step Methodology:
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Setup: Use a pressure-rated reaction vessel equipped with a gas inlet tube, stirrer, and temperature control.
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Saturation: Dissolve N-methylethanolamine in a suitable solvent and saturate the solution with hydrogen chloride (HCl) gas.
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Catalysis: Add a catalytic amount of an organic acid (e.g., adipic acid).[4]
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Reaction: Heat the sealed mixture under controlled pressure and temperature. The reaction may require a longer time compared to the thionyl chloride method.[6]
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Isolation: Upon completion, cool the vessel, vent any excess pressure, and isolate the precipitated hydrochloride salt by filtration. Wash the product with a cold, non-polar solvent and dry under vacuum.
Caption: Primary synthetic pathways to (2-Chloro-ethyl)-methyl-amine HCl.
Analytical Characterization Techniques
Confirming the identity, purity, and stability of (2-Chloro-ethyl)-methyl-amine is paramount, especially in drug development where trace-level impurities must be quantified.
| Technique | Purpose | Key Considerations |
| GC-MS | Purity assessment, identification of volatile impurities. | Derivatization is often required to improve volatility and chromatographic behavior.[7] |
| LC-MS (HILIC) | Quantification of the polar amine and related genotoxic impurities (GTIs) in drug substances.[8] | Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for retaining this polar compound.[8] |
| UHPLC-MS/MS | Highly sensitive and selective quantification of trace-level impurities. | Multiple Reaction Monitoring (MRM) provides excellent specificity.[9] |
| NMR (¹H, ¹³C) | Unambiguous structure confirmation. | Provides detailed information about the molecular skeleton. |
| FTIR | Functional group identification. | Confirms the presence of N-H and C-Cl bonds. |
Critical Safety and Handling Protocols
(2-Chloro-ethyl)-methyl-amine and its salts are hazardous materials that demand rigorous handling procedures. The primary risks stem from its irritant properties and its nature as an alkylating agent.
Hazard Identification
The hydrochloride salt is classified as an irritant and is harmful. GHS classifications for similar chloroethylamines include acute toxicity (oral), skin corrosion/irritation, serious eye damage, and specific target organ toxicity (respiratory irritation).[10] It is crucial to treat this compound as potentially toxic and handle it with appropriate care.
Step-by-Step Handling Protocol
This protocol is a self-validating system; adherence to each step ensures the safety of the operator.
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Engineering Controls: All handling of the solid powder and its solutions MUST be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
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Gloves: Wear nitrile gloves (double-gloving is recommended) at all times. Check for tears or punctures before use.
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Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities or when there is a risk of splashing.
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Lab Coat: A buttoned lab coat must be worn to protect from skin contact.
-
-
Dispensing: When weighing the solid, use a spatula and handle it gently to avoid creating airborne dust.[11] Use a container that can be securely sealed immediately after dispensing.
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Solution Preparation: Add the solid to the solvent slowly. Be aware that dissolving the salt may be exothermic.
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Waste Disposal: All contaminated materials (gloves, pipette tips, weighing paper) must be disposed of in a dedicated, clearly labeled hazardous waste container.
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Spill Response: In case of a spill, evacuate the immediate area. Use an appropriate spill kit (absorbent material) to contain the spill, and decontaminate the area as per your institution's safety guidelines. Do not attempt to clean a large spill without proper training and equipment.
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Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents and bases.[11]
Applications in Research and Drug Development
The reactivity of the chloroethyl group, mediated by the aziridinium ion, makes this molecule a valuable intermediate in several high-value applications.
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Pharmaceutical Synthesis: It serves as a key building block for a wide range of active pharmaceutical ingredients (APIs). Its ability to introduce a reactive methylaminoethyl moiety is fundamental to constructing more complex molecular architectures.[2][12]
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Ligand Development: The nitrogen atom is a good coordination site, making chloroethylamine derivatives useful precursors for synthesizing ligands for metal complexes with catalytic or therapeutic properties.[4]
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Prodrug Design: The reactive chloroethyl group can be masked within a larger molecule, creating a prodrug. This strategy aims to improve drug delivery to a target tissue, where the active alkylating agent is then released locally, potentially enhancing the therapeutic index.[4]
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Historical Significance: The study of bifunctional analogues of this compound, like Mechlorethamine (N-methyl-bis(2-chloroethyl)amine), ushered in the age of chemotherapy.[4][13] Understanding the monofunctional version is crucial for dissecting the mechanisms of these pioneering drugs.
Conclusion
(2-Chloro-ethyl)-methyl-amine is far more than a simple alkyl chloride. It is a sophisticated chemical tool whose reactivity is dominated by the elegant and powerful neighboring group participation of its nitrogen atom. The resulting aziridinium intermediate provides a reliable and potent means of alkylation, a feature that has been exploited extensively in both organic synthesis and medicinal chemistry. For the modern scientist, a mastery of its properties, reaction mechanisms, and handling requirements is essential for innovation. Whether it is being used to build the next generation of targeted therapeutics or to synthesize novel materials, the principles outlined in this guide provide the authoritative grounding necessary for its safe and effective application.
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